4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Overview
Description
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H11F3N4S and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Abdelhamid et al. (2010) focused on the synthesis of new derivatives containing the thiazole moiety, including 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene. These compounds were evaluated for their antimicrobial activity against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Abdelhamid et al., 2010).
Potential as Protein Kinase Inhibitors
Research by Sušnik et al. (2009) developed a series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines through an efficient synthesis process. These compounds were designed as potential protein kinase inhibitors, suggesting their application in the treatment of diseases where protein kinases play a crucial role (Sušnik et al., 2009).
Heterocyclic Compound Synthesis
Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of diverse heterocyclic compounds. This study highlights the compound's versatility in synthesizing novel heterocyclic structures with potential chemical and pharmaceutical applications (Sokolov & Aksinenko, 2010).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of compounds related to the thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity. This study underscores the potential health benefits of these compounds, including their role in combating oxidative stress (Kotaiah et al., 2012).
Antifungal Effects
Jafar et al. (2017) investigated the antifungal effects of some derivatives against important types of fungi, indicating the compound's usefulness in developing new antifungal agents. This research contributes to the ongoing search for more effective treatments against fungal infections (Jafar et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .
Mode of Action
This compound acts as an agonist to the peroxisome proliferator-activated receptor . By binding to this receptor, it can influence the regulation of central inflammation and control brain inflammation processes .
Result of Action
The primary result of the action of this compound is the regulation of central inflammation . By acting as an agonist to the peroxisome proliferator-activated receptor, it can control brain inflammation processes .
Properties
IUPAC Name |
4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c1-8-12(11-5-6-20-14(19)22-11)23-13(21-8)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H2,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWUVBMSLLGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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